Sixantphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sixantphos, also known as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a diphosphorus ligand that belongs to the xantphos family. These ligands are characterized by their ether-linked diphenylphosphino backbones, which provide unique structural and electronic properties. This compound is widely used in homogeneous catalysis due to its ability to stabilize transition metal complexes and facilitate various catalytic reactions .
Preparation Methods
Sixantphos can be synthesized through a series of reactions involving the formation of the diphenylphosphino backbone. One common synthetic route involves the reaction of dichlorophenoxasilin with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Sixantphos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Cross-Coupling Reactions: this compound-ligated palladium complexes are effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.
Scientific Research Applications
Sixantphos has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a ligand in various catalytic reactions, including hydroformylation, alkoxycarbonylation, and hydrocyanation.
Biology: In biological research, this compound-ligated metal complexes are used as probes for studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound-based catalysts are explored for their potential in drug synthesis and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of sixantphos involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes facilitate various catalytic reactions by providing a suitable environment for the activation of substrates. The wide bite angle of this compound allows for the formation of highly active catalytic species, enhancing the efficiency of the catalytic process .
Comparison with Similar Compounds
Sixantphos is compared with other similar compounds, such as:
Isopropxantphos: This compound has a similar diphenylphosphino backbone but with an isopropylidene substituent.
Xantphos: The parent compound of this compound, xantphos, has a similar structure but lacks the dimethylphenoxasilin backbone.
This compound stands out due to its unique structural features, which provide distinct electronic properties and catalytic behavior.
Properties
CAS No. |
166330-11-6 |
---|---|
Molecular Formula |
C38H32OP2Si |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
InChI Key |
OXVURNFPSRBLKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.